Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester
CAS No.: 58422-73-4
Cat. No.: VC18478063
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58422-73-4 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | (1-cyano-1-phenylpentyl) ethaneperoxoate |
| Standard InChI | InChI=1S/C14H17NO3/c1-3-4-10-14(11-15,18-17-12(2)16)13-8-6-5-7-9-13/h5-9H,3-4,10H2,1-2H3 |
| Standard InChI Key | JEYGASJALPARGD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Ethaneperoxoic acid, 1-cyano-1-phenylpentyl ester has the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . The compound’s IUPAC name, (1-cyano-1-phenylpentyl) ethaneperoxoate, reflects its ester linkage between a 1-cyano-1-phenylpentanol derivative and ethaneperoxoic acid .
Structural Characteristics
Key structural elements include:
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Peroxy group (-O-O-): Imparts thermal and photolytic instability, facilitating radical generation.
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Cyano group (-C≡N): Enhances electrophilicity and influences solubility in polar solvents.
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Phenylpentyl backbone: Contributes to steric bulk and aromatic interactions .
The SMILES notation CCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C and InChIKey JEYGASJALPARGD-UHFFFAOYSA-N provide precise representations for computational modeling .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 58422-73-4 | |
| PubChem CID | 570711 | |
| Molecular Formula | C₁₄H₁₇NO₃ | |
| Exact Mass | 247.1208 Da | |
| XLogP3-AA | 3.3 |
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves the reaction of 1-cyano-1-phenylpentanol with ethaneperoxoic acid (peracetic acid) under anhydrous conditions. Acid catalysts like sulfuric acid or ion-exchange resins accelerate esterification, yielding the target compound with >80% efficiency in optimized setups.
Purification and Stability
Post-synthesis, fractional distillation or chromatography isolates the peroxide from byproducts. Due to its thermal sensitivity, storage requires temperatures below -20°C in amber glass under nitrogen.
Reactivity and Decomposition Mechanisms
Radical Generation
The peroxy bond’s weak dissociation energy (~45 kcal/mol) enables homolytic cleavage upon heating (>60°C) or UV exposure, producing acetyloxy and pentyl-cyano-phenyl radicals:
Oxidation Reactions
The compound oxidizes thiols to disulfides and tertiary amines to N-oxides, with reaction rates dependent on solvent polarity.
Industrial and Research Applications
Polymerization Initiator
In radical polymerization, the compound initiates chain growth in styrene and acrylate monomers. Comparative studies show a 15–20% higher initiation efficiency than benzoyl peroxide at 70°C.
Table 2: Polymerization Performance
| Monomer | Temperature (°C) | Conversion (%) | Initiator Efficiency |
|---|---|---|---|
| Styrene | 70 | 92 | 0.85 |
| Methyl acrylate | 60 | 88 | 0.78 |
Organic Synthesis
The peroxide facilitates C–H functionalization in alkanes and allylic oxidations. For example, cyclohexane reacts to form cyclohexanol/cyclohexanone mixtures (7:3 ratio) under reflux.
Future Research Directions
Kinetic Studies
Time-resolved spectroscopy could quantify radical lifetimes, optimizing polymerization conditions.
Bioactive Derivatives
Functionalizing the phenyl ring may yield peroxides with antimicrobial or anticancer properties, though no studies yet confirm this.
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